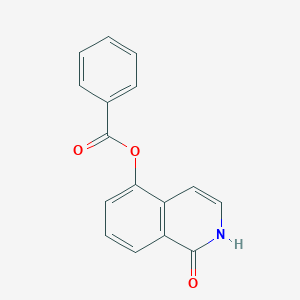

(1-oxo-2H-isoquinolin-5-yl) benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

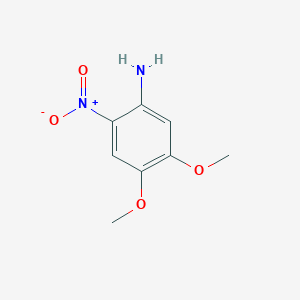

Isoquinoline derivatives, akin to "(1-oxo-2H-isoquinolin-5-yl) benzoate," are synthesized through various methods. For instance, the synthesis of benzofuro[3,2-c]isoquinoline derivatives involves the condensation reaction of methyl 2-(chloromethyl)-benzoate with substituted salicylonitriles, followed by intramolecular cyclization using potassium tert-butoxide, showcasing a method that might be adapted for the synthesis of our compound of interest (Kalugin & Shestopalov, 2011).

Molecular Structure AnalysisThe molecular structure of isoquinoline derivatives can be analyzed through techniques such as X-ray diffraction. For example, a study on a related compound, 15-(1-benzyl-1H-imidazol-5-yl)-9,10-dimethoxy-12,13-dihydro-7aH,15H-naphto[1′,2′:5,6][1,3]oxazino[2,3-a]isoquinoline, revealed a triclinic crystal system with specific bond lengths and angles, which are standard for this class of compounds (Osyanin et al., 2015). These findings could provide insights into the structural characteristics of "(1-oxo-2H-isoquinolin-5-yl) benzoate."

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, highlighting their reactivity and functional applicability. A study on the synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s through a [4+1+1] annulation process illustrates the potential for creating structurally diverse compounds with interesting chemical properties, which might be relevant to our compound (Zhou et al., 2022).

Physical Properties Analysis

The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. While specific data on "(1-oxo-2H-isoquinolin-5-yl) benzoate" was not found, studies on similar compounds provide a basis for understanding the physical characteristics that could be expected.

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, including acidity, basicity, reactivity with other chemical species, and stability, play a significant role in their utility in chemical synthesis and potential pharmaceutical applications. For example, the oxidative cross-dehydrogenative coupling of isoquinolines with methyl arenes for the synthesis of C1-benzyl and -benzoyl isoquinolines demonstrates the versatility and reactivity of isoquinoline structures, which could inform the chemical properties of "(1-oxo-2H-isoquinolin-5-yl) benzoate" (Wan, Lou, & Liu, 2015).

Aplicaciones Científicas De Investigación

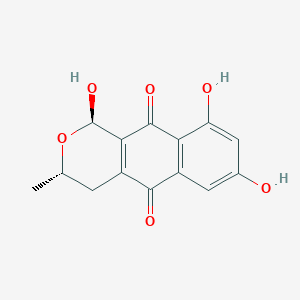

Isoquinoline Alkaloids Research

A study investigated the isoquinoline alkaloids from the rhizoma of Coptis chinensis. This research used column chromatographic techniques for isolation and purification. Seven isoquinoline alkaloids, including compounds with a structure similar to (1-oxo-2H-isoquinolin-5-yl) benzoate, were isolated from this plant for the first time (Qing, 2007).

Synthesis of Benzofuro and Naphtho Isoquinolines

Research on the synthesis of benzofuro[3,2-c]isoquinoline derivatives and naphtho[1′,2′:4,5]furo[3,2-c]isoquinolines has been conducted. This involved the condensation reaction of methyl 2-(chloromethyl)-benzoate with substituted salicylonitriles and further chemical processes (Kalugin & Shestopalov, 2011).

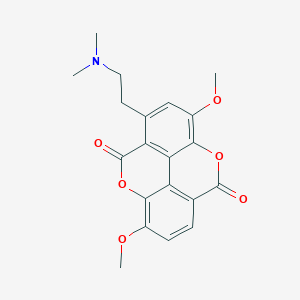

Mesomeric Betaines Formation

A study explored the formation of mesomeric betaines through the reaction of 3-ethynylquinoline with methyl bromobenzoates, followed by N-methylation. It led to the formation of compounds like 3-[((methoxycarbonyl)phenyl)ethynyl]-1-methylquinolinium salts (Schmidt et al., 2016).

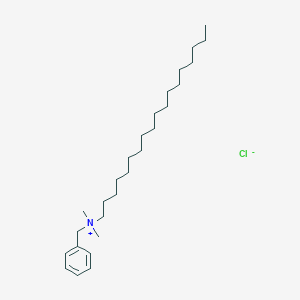

Antibacterial Activity of Isoquinoline Derivatives

The synthesis and antibacterial activity of isochromene and isoquinoline derivatives were also studied. The structures of these compounds were elucidated using various spectroscopic methods, and they exhibited antimicrobial activity against several bacteria (Dabholkar & Tripathi, 2011).

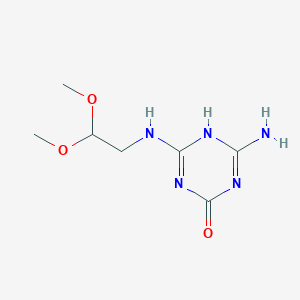

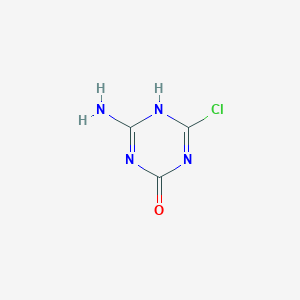

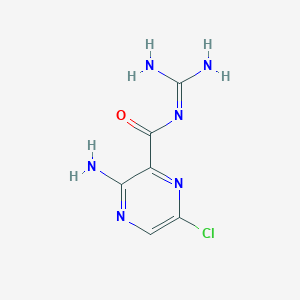

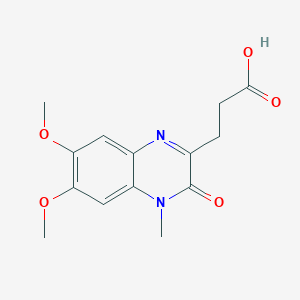

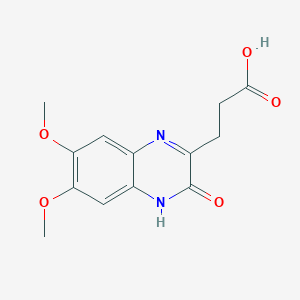

Synthesis of Quinazolines as Antimicrobial Agents

Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activity against various pathogens (Desai, Shihora, & Moradia, 2007).

Synthesis of Tetrahydrobenzo Isoquinolines

A method for synthesizing 2-oxo-4-sec-amino-2,3,5,6-tetrahydrobenzo[f]isoquinoline-1-carbonitriles through base-catalyzed ring transformation was developed. This process yielded excellent results and has potential applications in creating novel chemical structures (Pratap et al., 2007).

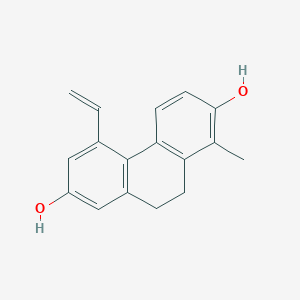

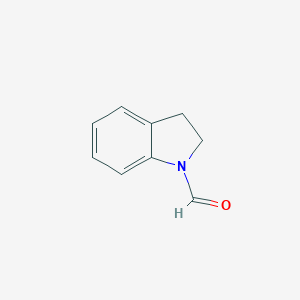

Total Synthesis of Isoquinoline Alkaloids

The total synthesis of benzo[c]phenanthridine alkaloids, including oxyavicine, oxynitidine, and oxysanguinarine, was achieved. This synthesis involved a key step of nickel-catalyzed annulation of o-halobenzaldimine with an alkyne (Korivi & Cheng, 2010).

Synthesis and Antitumor Evaluation

Novel 8,9,10,11-tetrahydro-7H,14H-benzo[4′,5′] thieno[2′,3′:4,5]-1,3-oxazino[3,2-b]isoquinoline-7,14-diones were synthesized and tested against human tumor cell lines, showing significant antitumor activity (Mahmoud et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

(1-oxo-2H-isoquinolin-5-yl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWUPFYTTMMSTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CNC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349766 |

Source

|

| Record name | (1-oxo-2H-isoquinolin-5-yl) benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-oxo-2H-isoquinolin-5-yl) benzoate | |

CAS RN |

370872-09-6 |

Source

|

| Record name | (1-oxo-2H-isoquinolin-5-yl) benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;oxalic acid](/img/structure/B30430.png)

![2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one](/img/structure/B30438.png)